2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid typically involves the reaction of 3-methoxy-1,2-thiazole with acetic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-4-methyl-5-thiazoleacetic acid: Another thiazole derivative with similar structural features.
5-Methoxy-2-methyl-3-indoleacetic acid: A compound with a similar methoxy group but different core structure.
Uniqueness
Its methoxy group and thiazole ring contribute to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C6H7NO3S |
---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
2-(3-methoxy-1,2-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H7NO3S/c1-10-5-2-4(11-7-5)3-6(8)9/h2H,3H2,1H3,(H,8,9) |
InChI Key |
DGOFKABQDQHSQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.